molecular formula C21H12Cl4N2 B10934230 3,5-bis(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazole

3,5-bis(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazole

Cat. No.: B10934230
M. Wt: 434.1 g/mol
InChI Key: KSKDCXQFMHDXQE-UHFFFAOYSA-N
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Description

3,5-bis(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazole typically involves the reaction of appropriate chlorophenyl hydrazines with diketones or other suitable precursors under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different chemical properties.

    Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological processes and interactions.

    Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.

    Industry: Use in the production of specialty chemicals, materials, or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3,5-bis(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,5-bis(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazole include other pyrazole derivatives with chlorophenyl groups, such as:

  • 3,5-bis(4-chlorophenyl)-1-phenyl-1H-pyrazole
  • 3,5-bis(4-chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazole

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity, physical properties, and potential applications. Comparing its properties with those of similar compounds can provide insights into its distinct characteristics and advantages.

Properties

Molecular Formula

C21H12Cl4N2

Molecular Weight

434.1 g/mol

IUPAC Name

3,5-bis(4-chlorophenyl)-1-(2,5-dichlorophenyl)pyrazole

InChI

InChI=1S/C21H12Cl4N2/c22-15-5-1-13(2-6-15)19-12-20(14-3-7-16(23)8-4-14)27(26-19)21-11-17(24)9-10-18(21)25/h1-12H

InChI Key

KSKDCXQFMHDXQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2C3=C(C=CC(=C3)Cl)Cl)C4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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